3-Bromoquinoline

Beschreibung

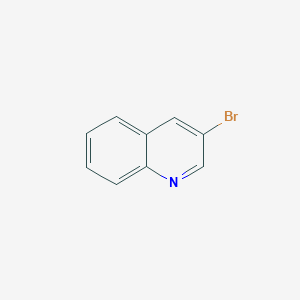

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIKWINFUGEQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063787 | |

| Record name | Quinoline, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; mp = 13-15 deg C; [Alfa Aesar MSDS] | |

| Record name | 3-Bromoquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00147 [mmHg] | |

| Record name | 3-Bromoquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5332-24-1 | |

| Record name | 3-Bromoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5332-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-BROMOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRP57JF73Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Bromoquinoline: A Comprehensive Technical Guide for Researchers

Abstract: 3-Bromoquinoline is a versatile heterocyclic compound of significant interest in medicinal chemistry, organic synthesis, and materials science. Its unique chemical structure, characterized by a bromine atom at the 3-position of the quinoline (B57606) ring, imparts specific reactivity that makes it a valuable intermediate for the synthesis of a wide array of functionalized molecules. This technical guide provides an in-depth overview of the CAS number, physicochemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Chemical Structure

This compound is systematically known as 3-bromo-1-azanaphthalene.[1] Its identity is uniquely defined by the CAS Registry Number 5332-24-1.[1][2][3][4]

| Identifier | Value |

| CAS Number | 5332-24-1[1][2][3][4] |

| Molecular Formula | C₉H₆BrN[2][3][4] |

| Molecular Weight | 208.05 g/mol [2][4] |

| IUPAC Name | This compound[2] |

| Synonyms | 3-Bromo-1-azanaphthalene[1] |

| MDL Number | MFCD00006767[1][3] |

| EC Number | 226-237-1[2] |

| PubChem CID | 21413[2][3] |

Physicochemical Properties

This compound is typically a light yellow liquid at room temperature.[2][3][5] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Appearance | Colorless to light yellow liquid[5] |

| Melting Point | 13-15 °C[1][2][5][6] |

| Boiling Point | 274-276 °C[1][5] |

| Density | 1.533 g/mL at 25 °C[1][5] |

| Refractive Index (n20/D) | 1.664[1] |

| Flash Point | >110 °C[1][7] |

| Purity | ≥95% to >98% (GC)[1] |

| Storage Temperature | 0-8°C, under inert gas, protected from light and air[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One notable method involves the reaction of a substituted aniline (B41778) compound with an intermediate derived from 1,1,3,3-tetramethoxypropane (B13500) and bromine.[8] Another approach is the heating of quinoline perbromide at 180°C.[5][9] A regioselective synthesis has also been developed via a formal [4+2] cycloaddition between an N-aryliminium ion and a 1-bromoalkyne.[10]

General Experimental Protocol for Regioselective Synthesis

The following is a generalized procedure based on the acid-promoted rearrangement of arylmethyl azides for the synthesis of this compound derivatives.[10]

-

An arylmethyl azide (B81097) (1.0 equivalent) is placed in a round-bottom flask under an argon atmosphere.

-

Dry dichloroethane (DCE) is added to dissolve the azide (at a concentration of approximately 0.14 mmol/mL).[10]

-

Trifluoromethanesulfonic acid (TfOH) (1.0 equivalent) is added to the solution, and the mixture is stirred for 5 minutes at room temperature.[10]

-

A haloacetylene, such as bromophenylacetylene (2.0 equivalents), is then added to the reaction mixture.[10]

-

The reaction is stirred overnight at room temperature.[10]

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10]

-

The aqueous layer is extracted with ethyl acetate (B1210297) (EtOAc).[10]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.[10]

-

The crude dihydroquinoline intermediate is then oxidized using 1.0 equivalent of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in ethyl acetate to afford the final this compound product.[10]

Caption: A workflow diagram illustrating the regioselective synthesis of this compound derivatives.

Chemical Reactivity and Key Reactions

The bromine atom at the 3-position of the quinoline ring is the primary site of reactivity, enabling a variety of chemical transformations. This compound is known to participate in several important classes of reactions.

-

Bromine-Magnesium Exchange: It can undergo a bromine-magnesium exchange reaction with lithium tributylmagnesate, which can then be quenched with various electrophiles to introduce new functional groups at the 3-position.[5]

-

Nucleophilic Substitution: The bromo group can be displaced by nucleophiles. For instance, 3-aminoquinoline (B160951) can be obtained by heating this compound with liquid ammonia (B1221849) in the presence of a copper catalyst.[11]

-

Cross-Coupling Reactions: this compound is a valuable substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[7][12] This allows for the introduction of aryl or other organic moieties.

-

Cyanation: The bromo group can be converted to a cyano group by heating with copper cyanide, yielding 3-cyanoquinoline.[11]

References

- 1. 5332-24-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 5332-24-1 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 5332-24-1 | FB15276 | Biosynth [biosynth.com]

- 8. Synthesis method of this compound compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. This compound | 5332-24-1 [amp.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. jptcp.com [jptcp.com]

physical and chemical properties of 3-bromoquinoline

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromoquinoline

Introduction

This compound is a halogenated derivative of quinoline (B57606), a heterocyclic aromatic organic compound. It serves as a crucial building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties and reactivity, stemming from the presence of the bromine atom at the 3-position and the nitrogen atom within the quinoline ring, allow for a wide range of chemical transformations.[1] This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and key reactions, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 5332-24-1 | [2][3] |

| Molecular Formula | C₉H₆BrN | [2][4][5] |

| Molecular Weight | 208.05 g/mol | [2][5][6] |

| Appearance | Colorless to pale yellow liquid or semi-solid | [2][4][5] |

| Purity | ≥95% - 98% (by GC) | [2][7][8] |

| SMILES | C1=CC=C2C(=C1)C=C(C=N2)Br | [3][5] |

| InChIKey | ZGIKWINFUGEQEO-UHFFFAOYSA-N | [3][5] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 12-15 °C | [2][3][4][5] |

| Boiling Point | 274-276 °C (lit.) | [3][4] |

| Density | 1.533 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.664 (lit.) | [3][4] |

| Solubility | Miscible in methanol (B129727) and chloroform | [2] |

| Vapor Pressure | 0.00147 mmHg | [5] |

| Flash Point | >110 °C (>230 °F) - closed cup | [6][7] |

| pKa | 2.69 (at 25 °C) | [4] |

Spectroscopic Data

| Technique | Data Highlights | Reference |

| ¹H NMR | Spectrum conforms to the structure. | [2][9] |

| ¹³C NMR | Data available in spectral databases. | [10] |

| Mass Spectrometry (GC-MS) | Key m/z peaks at 207, 209, 128. | [5][11] |

| Infrared (IR) Spectroscopy | ATR-IR and Vapor Phase IR data available. Aromatic C-H stretch (3100-3000 cm⁻¹), C=C/C=N ring stretching (1600-1400 cm⁻¹). | [5][12][13] |

Chemical Properties and Reactivity

This compound is a versatile substrate for a variety of organic reactions. The bromine atom at the C3 position is susceptible to substitution and cross-coupling reactions, while the quinoline ring can undergo electrophilic substitution.

Key reactions include:

-

Palladium-Catalyzed Cross-Coupling Reactions : It is widely used in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions to form new carbon-carbon and carbon-nitrogen bonds.[1][14] This is a cornerstone of its utility in medicinal chemistry.

-

Bromine-Magnesium Exchange : Reacts with reagents like lithium tributylmagnesate to form a Grignard-like intermediate, which can then be quenched with various electrophiles to yield functionalized quinolines.[4]

-

Electrophilic Aromatic Substitution : The quinoline ring can be nitrated, for example with a mixed acid, to generate products such as 3-bromo-5-nitroquinoline.[4]

-

Oxidation : Can be oxidized with strong oxidizing agents like potassium permanganate, leading to the cleavage of the benzene (B151609) ring and formation of pyridine (B92270) dicarboxylic acid derivatives.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions.

Synthesis of this compound via Cycloaddition

A modern and regioselective method for synthesizing this compound derivatives involves a formal [4+2] cycloaddition.[15] The following is a general procedure adapted from this approach.

Materials:

-

Arylmethyl azide (B81097) (1.0 equiv)

-

1-Bromoalkyne (e.g., bromophenylacetylene) (2.0 equiv)

-

Trifluoromethanesulfonic acid (TfOH) (1.0 equiv)

-

Dry Dichloroethane (DCE)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve the arylmethyl azide (1.0 equiv) in dry dichloroethane (DCE).

-

Cation Generation: Add TfOH (1.0 equiv) to the solution and stir for 5 minutes at room temperature. This promotes the rearrangement of the azide to generate an N-aryliminium ion in situ.

-

Cycloaddition: Add the 1-bromoalkyne (2.0 equiv) to the reaction mixture.

-

Reaction: Stir the mixture overnight at room temperature.

-

Quenching: Quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentration: Filter the solution and concentrate under reduced pressure to obtain the crude dihydroquinoline intermediate.

-

Oxidation: Dissolve the crude intermediate in EtOAc and add DDQ (1.0 equiv). Stir until the reaction is complete (monitor by TLC) to afford the final this compound product.

-

Purification: Purify the final product using flash column chromatography.

Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The following is a general protocol for the coupling of this compound with an arylboronic acid.[14][16]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or pinacol (B44631) ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equiv)

-

Solvent system (e.g., Dioxane/water 4:1, or THF/water)

-

Ethyl acetate (EtOAc)

-

Water and Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).

-

Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water 4:1). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles. This is critical to remove oxygen which can deactivate the catalyst.[16]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 3-substituted quinoline.

Applications in Research and Development

This compound is a valuable precursor in several areas of chemical and pharmaceutical research:

-

Pharmaceutical Development : It is a key intermediate for synthesizing compounds with potential anticancer, anti-inflammatory, antimicrobial, and antimalarial activities.[1][17][18][19][20] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry.[18]

-

Organic Synthesis : Its defined reactivity allows for the construction of complex heterocyclic molecules and the exploration of new synthetic pathways.[1]

-

Material Science : Derivatives of this compound are used to develop advanced materials, such as polymers and fluorescent probes for biological imaging, due to their unique electronic properties.[1]

Conclusion

This compound is a well-characterized compound with a robust set of physical and chemical data. Its utility as a versatile synthetic intermediate is well-established, particularly in the construction of substituted quinoline systems via modern cross-coupling techniques. The detailed properties and protocols provided in this guide serve as a critical resource for scientists and researchers aiming to leverage this compound in drug discovery, organic synthesis, and material science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. biomall.in [biomall.in]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | 5332-24-1 [chemicalbook.com]

- 5. This compound | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 5332-24-1 | FB15276 | Biosynth [biosynth.com]

- 7. 5332-24-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound(5332-24-1) 1H NMR spectrum [chemicalbook.com]

- 10. 3-BROMOISOQUINOLINE(34784-02-6) 1H NMR [m.chemicalbook.com]

- 11. Quinoline, 3-bromo- [webbook.nist.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. users.wfu.edu [users.wfu.edu]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

3-Bromoquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the molecular structure, properties, synthesis, and biological significance of 3-bromoquinoline, a key building block in medicinal chemistry.

Introduction

This compound is a halogenated derivative of quinoline (B57606), a heterocyclic aromatic organic compound. Its unique structural and electronic properties make it a valuable intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides a detailed overview of this compound, encompassing its molecular characteristics, experimental protocols for its synthesis and key reactions, and its relevance in the context of drug discovery and development, particularly as a scaffold for kinase inhibitors.

Molecular Structure and Properties

This compound is characterized by a quinoline ring system with a bromine atom substituted at the 3-position. This substitution significantly influences the molecule's reactivity and its interactions with biological targets.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrN | [1] |

| Molecular Weight | 208.05 g/mol | [1] |

| CAS Number | 5332-24-1 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | 13-15 °C | |

| Boiling Point | 274-276 °C | |

| Density | 1.533 g/mL at 25 °C | |

| SMILES | C1=CC=C2C(=C1)C=C(C=N2)Br | [1] |

| InChI | InChI=1S/C9H6BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | [1] |

| InChIKey | ZGIKWINFUGEQEO-UHFFFAOYSA-N | [1] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. A summary of expected and reported spectroscopic data is provided in Table 2.

| Technique | Key Features and Expected Values |

| ¹H NMR | Aromatic protons in the region of 7.5-9.0 ppm. The proton at C2 is typically the most deshielded. |

| ¹³C NMR | Signals for nine carbon atoms, with the carbon bearing the bromine (C3) and the carbons of the pyridine (B92270) ring showing characteristic shifts. |

| Mass Spectrometry (MS) | A characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations. |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and application of this compound in a research setting.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of quinoline. The following is a representative protocol.

Materials:

-

Quinoline

-

Bromine

-

Hydrobromic acid (48%)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve quinoline in a suitable solvent such as nitrobenzene.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the cooled quinoline solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

The reaction mixture is then carefully neutralized with a solution of sodium hydroxide.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene (B28343) and water (solvent mixture)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, potassium carbonate, and triphenylphosphine.

-

Add a mixture of toluene and water as the solvent.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate to the reaction mixture.

-

Heat the mixture to reflux with vigorous stirring for the required time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Heck Coupling Reaction

The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, where this compound can be coupled with an alkene.

Materials:

-

This compound

-

Alkene (e.g., styrene, acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine

-

Triethylamine (B128534) (Et₃N)

-

Acetonitrile or DMF (solvent)

Procedure:

-

In a Schlenk flask, combine this compound, the alkene, tri(o-tolyl)phosphine, and triethylamine in the chosen solvent.

-

Degas the mixture with argon or nitrogen.

-

Add palladium(II) acetate to the flask.

-

Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

After cooling, filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired coupled product.

Mandatory Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

References

Synthesis of 3-Bromoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-bromoquinoline, a key intermediate in the development of pharmaceuticals and functional materials. The strategic introduction of a bromine atom at the 3-position of the quinoline (B57606) scaffold opens avenues for further molecular elaboration through various cross-coupling reactions. This document details established methodologies, including direct bromination under specific conditions, synthesis from 3-aminoquinoline (B160951) via the Sandmeyer reaction, and a modern regioselective approach involving cycloaddition.

Core Synthetic Strategies

The synthesis of this compound from quinoline can be approached through several distinct strategies. Direct electrophilic bromination of the quinoline ring typically yields a mixture of 5- and 8-bromoquinolines due to the directing effects of the nitrogen atom.[1] However, specific conditions can favor the formation of the 3-bromo isomer. More regioselective methods involve the transformation of a pre-functionalized quinoline, such as 3-aminoquinoline, or building the brominated quinoline ring system from acyclic precursors.

Direct Bromination of Quinoline in the Gaseous Phase

A high-temperature, gas-phase bromination of quinoline has been reported to yield this compound. This method circumvents the typical regioselectivity observed in solution-phase electrophilic aromatic substitution.

Experimental Protocol:

The bromination of quinoline in the gaseous phase at 300°C leads to the formation of this compound.[2] While specific details on the experimental setup are sparse in the readily available literature, it involves passing a mixture of quinoline vapor and bromine gas through a heated reaction tube.

Bromination of Quinoline Acid Salt

A patented method describes the synthesis of this compound by reacting an acid salt of quinoline with bromine. This procedure is reported to be suitable for producing high-purity this compound.[3]

Experimental Protocol:

An acid salt of quinoline is reacted with bromine in a solvent to form this compound hydrobromide. This intermediate is then recrystallized from a mixed solvent of water and an alcohol before being treated with an alkali to yield this compound.[3] The final product can be purified by simple distillation.[3]

Sandmeyer Reaction of 3-Aminoquinoline

The Sandmeyer reaction provides a classical and reliable method for the conversion of an aryl amine to an aryl halide.[4][5][6] In this context, 3-aminoquinoline is converted to the corresponding diazonium salt, which is then treated with a copper(I) bromide source to yield this compound.

Reaction Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. JP2001322979A - Method for producing this compound - Google Patents [patents.google.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) scaffolds are privileged structures in medicinal chemistry and drug development, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] The functionalization of the quinoline ring is a key strategy for expanding chemical diversity and enhancing pharmacological profiles.[1] Among functionalized quinolines, 3-bromoquinoline derivatives are of particular interest as they serve as versatile intermediates for further molecular elaboration through cross-coupling reactions, enabling the synthesis of complex molecules with potential therapeutic applications.[4][5] This technical guide provides a comprehensive overview of modern and classical methods for the regioselective synthesis of 3-bromoquinolines, complete with detailed experimental protocols, comparative data, and visual representations of reaction pathways.

Synthetic Strategies for this compound Derivatives

Several synthetic strategies have been developed to achieve the regioselective introduction of a bromine atom at the C3 position of the quinoline nucleus. These methods can be broadly categorized into two main approaches: construction of the quinoline ring with a pre-installed bromine atom and direct C-H bromination of a pre-formed quinoline ring . This guide will focus on key, reliable methods that offer high regioselectivity and good to excellent yields.

Formal [4+2] Cycloaddition of N-Aryliminium Ions with 1-Bromoalkynes

A highly effective method for the regioselective synthesis of 3-bromoquinolines involves a formal [4+2] cycloaddition reaction between an N-aryliminium ion, generated in situ from an arylmethyl azide (B81097), and a 1-bromoalkyne.[6][7][8] This acid-promoted reaction proceeds with excellent regioselectivity, affording the desired this compound derivatives in good yields.[6]

Logical Relationship of the [4+2] Cycloaddition Pathway

Caption: Logical flow of the formal [4+2] cycloaddition for this compound synthesis.

Experimental Protocol: General Procedure for the Synthesis of 3-Bromoquinolines via [4+2] Cycloaddition [7]

-

To a round-bottom flask, add the arylmethyl azide (1.0 equiv) and dry dichloroethane (DCE) (0.14 mmol/mL) under an argon atmosphere.

-

Add trifluoromethanesulfonic acid (TfOH) (1.0 equiv) to the solution and stir the mixture for 5 minutes at room temperature.

-

Add the 1-bromoalkyne (2.0 equiv) to the reaction mixture.

-

Stir the reaction overnight at room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the mixture with ethyl acetate (B1210297) (EtOAc).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude dihydroquinoline intermediate.

-

Dissolve the crude intermediate in EtOAc and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.0 equiv).

-

Stir the mixture until the oxidation is complete (monitored by TLC).

-

Purify the product by column chromatography on silica (B1680970) gel.

Quantitative Data: Synthesis of Various this compound Derivatives [6]

| Entry | Arylmethyl Azide | 1-Bromoalkyne | Product | Yield (%) |

| 1 | Benzyl azide | Bromo(phenyl)acetylene | 3-Bromo-2-phenylquinoline | 68 |

| 2 | 4-Methoxybenzyl azide | Bromo(phenyl)acetylene | 3-Bromo-6-methoxy-2-phenylquinoline | 75 |

| 3 | 4-Chlorobenzyl azide | Bromo(phenyl)acetylene | 3-Bromo-6-chloro-2-phenylquinoline | 65 |

| 4 | Benzyl azide | 1-Bromo-1-hexyne | 3-Bromo-2-butylquinoline | 72 |

| 5 | 4-Methylbenzyl azide | 1-Bromo-1-hexyne | 3-Bromo-6-methyl-2-butylquinoline | 78 |

Electrophilic Cyclization of N-(2-Alkynyl)anilines

Another robust method for preparing 3-bromoquinolines is the electrophilic cyclization of N-(2-alkynyl)aniline precursors.[5] This reaction proceeds via a 6-endo-dig cyclization pathway initiated by an electrophilic bromine source, such as molecular bromine (Br₂). The reaction is generally carried out under mild conditions and tolerates a variety of functional groups.[5]

Experimental Workflow for Electrophilic Cyclization

Caption: Step-by-step workflow for the synthesis of 3-bromoquinolines via electrophilic cyclization.

Experimental Protocol: Synthesis of 4-Phenyl-3-bromoquinoline [5]

-

Dissolve N-(phenylethynyl)aniline (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of molecular bromine (Br₂) (1.1 equiv) in CH₂Cl₂ dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Quantitative Data: Electrophilic Cyclization with Various Substituents [5]

| Entry | N-(2-Alkynyl)aniline Substituent (on Aniline Ring) | Alkyne Substituent | Yield (%) |

| 1 | H | Phenyl | 85 |

| 2 | 4-MeO | Phenyl | 82 |

| 3 | 4-Br | Phenyl | 78 |

| 4 | H | n-Butyl | 75 |

| 5 | 4-NO₂ | Phenyl | 65 |

Direct Bromination of Quinoline

Direct bromination of the quinoline ring can also yield this compound, although regioselectivity can be a challenge.[9][10] The reaction conditions, particularly the presence and nature of an acid, play a crucial role in directing the substitution pattern. Bromination of a quinoline acid salt, such as quinoline hydrobromide, in a suitable solvent can favor the formation of this compound.[10]

Signaling Pathway of Direct Bromination

Caption: Reaction pathway for the direct bromination of quinoline to this compound.

Experimental Protocol: Synthesis of this compound via Direct Bromination [10]

-

Prepare a solution of quinoline hydrobromide by reacting quinoline with hydrobromic acid.

-

Dissolve the quinoline hydrobromide in a suitable solvent (e.g., a mixture of water and an alcohol).

-

Add molecular bromine (Br₂) to the solution and stir the reaction mixture.

-

After the reaction is complete, the this compound hydrobromide product may precipitate and can be collected by filtration.

-

Recrystallize the this compound hydrobromide from a mixed solvent system (e.g., water/alcohol).

-

Treat the purified hydrobromide salt with an alkali solution (e.g., 15% aqueous sodium carbonate) to neutralize the acid and liberate the free base.

-

Extract the this compound with an organic solvent (e.g., toluene).

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the final product by distillation or chromatography.

Quantitative Data: Yield of this compound [10]

| Method | Starting Material | Key Reagents | Yield (%) |

| Direct Bromination | Quinoline | HBr, Br₂, Na₂CO₃ | ~40 |

Conclusion

The regioselective synthesis of this compound derivatives is a critical task in synthetic and medicinal chemistry. The methods presented in this guide offer reliable and efficient pathways to these valuable building blocks. The formal [4+2] cycloaddition and the electrophilic cyclization of N-(2-alkynyl)anilines stand out for their high regioselectivity and good to excellent yields under relatively mild conditions. Direct bromination of quinoline offers a more classical approach, though it may require more careful control of reaction conditions to achieve the desired regioselectivity. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired substitution pattern on the quinoline core, and the scale of the synthesis. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in the design and execution of their synthetic strategies.

References

- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

- 5. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Regioselective Synthesis of this compound Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. JP2001322979A - Method for producing this compound - Google Patents [patents.google.com]

Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical techniques used to characterize the heterocyclic compound 3-bromoquinoline. The structural elucidation of such molecules is fundamental in medicinal chemistry and drug development, where precise identification and purity assessment are paramount. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the unambiguous identification of this compound, presenting expected data, experimental protocols, and logical workflows.

Molecular Structure of this compound

This compound is a derivative of quinoline (B57606) where a bromine atom is substituted at the C3 position. Its molecular formula is C₉H₆BrN, and its structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring.[1] The molecular weight of this compound is approximately 208.05 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and overall structure.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

A general protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:

-

Sample Preparation : Weigh approximately 5-10 mg of the this compound sample.[2] Dissolve the sample in about 0.7-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[2] The solvent contains a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube : Filter the solution to remove any particulate matter and transfer the clear solution into a standard 5 mm NMR tube to a depth of about 4.5 cm.[2]

-

Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition :

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Determine the optimal 90° pulse width.

-

Set appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay.

-

Acquire the Free Induction Decay (FID) data, typically co-adding multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals to determine the relative number of protons.

-

Expected ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring (H2 and H4) are generally the most deshielded due to the electronegativity of the nitrogen atom.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H2 | 8.8 - 9.2 | Doublet (d) | ~2.0 - 3.0 |

| H4 | 8.2 - 8.6 | Doublet (d) | ~2.0 - 3.0 |

| H5 | 7.9 - 8.3 | Doublet (d) | ~7.0 - 9.0 |

| H8 | 7.8 - 8.2 | Doublet (d) | ~7.0 - 9.0 |

| H7 | 7.6 - 8.0 | Triplet of doublets (td) or Multiplet (m) | ~7.0 - 9.0, ~1.0 - 2.0 |

| H6 | 7.4 - 7.8 | Triplet of doublets (td) or Multiplet (m) | ~7.0 - 9.0, ~1.0 - 2.0 |

Note: These are estimated values based on the general chemical shifts for quinoline and related heterocyclic systems. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number of unique carbon atoms in a molecule and their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

-

Sample Preparation : A slightly more concentrated sample (20-50 mg in 0.7-1.0 mL of solvent) is often required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition :

-

The spectrometer is tuned to the ¹³C frequency (e.g., ~75 MHz on a 300 MHz instrument).[3]

-

A proton-decoupled experiment is typically performed, which means all ¹³C-¹H couplings are removed, resulting in a spectrum where each unique carbon appears as a singlet.[3]

-

A larger number of scans and a longer relaxation delay are often necessary compared to ¹H NMR.

-

-

Data Processing : The processing steps (Fourier transform, phasing, and calibration) are analogous to those for ¹H NMR.

Expected ¹³C NMR Data for this compound

The proton-decoupled ¹³C NMR spectrum of this compound should display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the proximity of electronegative atoms (N and Br).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C4 | 135 - 140 |

| C8a | 145 - 150 |

| C7 | 128 - 132 |

| C5 | 128 - 132 |

| C8 | 127 - 131 |

| C6 | 125 - 129 |

| C4a | 125 - 129 |

| C3 | 118 - 122 |

Note: These are estimated values. The carbon attached to bromine (C3) is expected to be in the region shown, and the carbons of the pyridine ring (C2, C4, C8a) are typically downfield.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized by heating in a vacuum.[6]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][8] This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[8] This is considered a "hard" ionization technique that often causes the molecular ion to break apart into smaller fragment ions.[7]

-

Mass Analysis : The ions are accelerated by an electric field and then separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[6]

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.[6]

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Expected Mass Spectrometry Data for this compound

The mass spectrum of this compound will show a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•).

| m/z Value | Assignment | Interpretation |

| 207, 209 | [C₉H₆⁷⁹BrN]⁺•, [C₉H₆⁸¹BrN]⁺• | Molecular Ion (M⁺•). The presence of the M and M+2 peaks in an approximately 1:1 ratio is characteristic of a compound containing one bromine atom. |

| 128 | [M - Br]⁺ | Fragment corresponding to the loss of the bromine atom. |

| 101 | [C₈H₅N]⁺ | Further fragmentation, possibly loss of HCN from the quinoline fragment. |

Data sourced from NIST and PubChem databases.[1][9]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the characterization process for this compound.

Caption: General workflow for NMR spectroscopic analysis.

Caption: General workflow for Mass Spectrometry analysis.

Caption: Logical flow of structural elucidation.

Conclusion

The comprehensive characterization of this compound is reliably achieved through the synergistic use of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR data confirm the carbon-hydrogen framework and the specific substitution pattern of the quinoline ring system. Concurrently, mass spectrometry provides definitive confirmation of the molecular weight and the presence of a bromine atom through its characteristic isotopic signature. Together, these techniques provide the unambiguous evidence required for structural confirmation in research and drug development settings.

References

- 1. This compound | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.latech.edu [chem.latech.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Quinoline, 3-bromo- [webbook.nist.gov]

A Technical Guide to the Solubility of 3-Bromoquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoquinoline is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules.[1] Its utility as a precursor in the development of novel pharmaceutical agents, particularly in oncology and anti-inflammatory research, is well-documented.[1] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and an exploration of its relevance in drug discovery.

Core Concepts: Solubility of this compound

The solubility of this compound is governed by its molecular structure: a quinoline (B57606) core with a bromine substituent at the 3-position. This structure imparts a moderate polarity and the potential for various intermolecular interactions with solvent molecules. While comprehensive quantitative solubility data remains limited in publicly accessible literature, qualitative descriptions and data for related compounds provide valuable insights.

Quantitative and Qualitative Solubility Data

A summary of the available solubility information for this compound is presented below. It is important to note that "miscible" indicates that the solute and solvent mix in all proportions to form a single liquid phase. "Fairly soluble" suggests a significant, though not unlimited, capacity to dissolve.

| Solvent | Chemical Class | Polarity | Quantitative Solubility | Qualitative Solubility |

| Water | Protic | High | 103 mg/L (at 25°C)[2] | Insoluble[3] |

| Methanol | Protic | High | Data not available | Miscible |

| Chloroform | Chlorinated | Intermediate | Data not available | Miscible |

| Diethyl Ether | Ether | Low | Data not available | Soluble[4] |

| Benzene | Aromatic | Low | Data not available | Soluble[4] |

| Toluene | Aromatic | Low | Data not available | Soluble |

| Acetonitrile | Polar Aprotic | High | Data not available | Fairly Soluble |

| Acetone | Polar Aprotic | High | Data not available | Fairly Soluble |

| Ethyl Acetate | Ester | Intermediate | Data not available | Fairly Soluble |

| Dichloromethane | Chlorinated | Intermediate | Data not available | Fairly Soluble |

| Hexane (B92381) | Aliphatic | Low | Data not available | Fairly Soluble |

Note: The qualitative solubility in toluene, acetonitrile, acetone, ethyl acetate, dichloromethane, and hexane is inferred from studies on a structurally similar compound, 5,7-dibromo-8-hydroxyquinoline.[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various stages of research and development. Standardized experimental protocols should be employed to ensure reliable and reproducible data. The following are generalized protocols for kinetic and thermodynamic solubility assays that can be adapted for this compound.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) into an aqueous buffer. It provides a rapid indication of a compound's tendency to precipitate under non-equilibrium conditions.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO) (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle agitation.

-

Precipitation Detection: Analyze the samples for the presence of precipitate using nephelometry, turbidimetry, or UV/Vis spectroscopy to determine the highest concentration at which the compound remains in solution.

Thermodynamic (Equilibrium) Solubility Assay

This method measures the saturation solubility of a compound in a specific solvent system at equilibrium, providing a more accurate representation of its true solubility.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the organic solvent of interest.

-

Equilibration: Seal the vial and agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration using a chemically inert filter (e.g., PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8]

-

Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the thermodynamic solubility of this compound.

Caption: Thermodynamic solubility determination workflow.

Role in Drug Discovery and Signaling Pathways

While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a crucial starting material for the synthesis of a diverse array of quinoline-based compounds with significant pharmacological activities.[1] Derivatives of this compound have been investigated for their potential as anticancer, anti-inflammatory, and analgesic agents.[9][10][11]

The biological activity of these derivatives is often attributed to their ability to interact with specific cellular targets and modulate signaling pathways implicated in disease pathogenesis. For instance, various quinoline derivatives have been shown to exhibit anticancer properties by interfering with critical signaling pathways that control cell proliferation, apoptosis, and angiogenesis.[11] Although specific pathways directly targeted by this compound are not extensively characterized, its role as a scaffold enables the generation of molecules that can potentially modulate pathways such as:

-

Kinase signaling pathways: Many quinoline derivatives are designed as kinase inhibitors, targeting key enzymes in pathways like the PI3K-Akt-mTOR and MAPK/ERK pathways, which are often dysregulated in cancer.

-

Topoisomerase inhibition: Some quinoline-based compounds have been shown to inhibit topoisomerases, enzymes essential for DNA replication and repair in cancer cells.[11]

The following diagram illustrates the logical relationship of this compound as a precursor to bioactive compounds that can influence these cellular processes.

Caption: this compound in drug discovery.

Conclusion

This technical guide consolidates the available information on the solubility of this compound in organic solvents, provides adaptable experimental protocols for its determination, and highlights its significance as a precursor in drug discovery. While a comprehensive quantitative solubility dataset is yet to be established, the provided qualitative data and experimental workflows offer a solid foundation for researchers and drug development professionals working with this important chemical entity. Further quantitative studies are warranted to build a more complete solubility profile of this compound and its derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 5332-24-1,this compound | lookchem [lookchem.com]

- 3. This compound(5332-24-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound | 5332-24-1 [chemicalbook.com]

- 5. acgpubs.org [acgpubs.org]

- 6. benchchem.com [benchchem.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. benchchem.com [benchchem.com]

- 9. jptcp.com [jptcp.com]

- 10. jptcp.com [jptcp.com]

- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Utility of 3-Bromoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its quinoline (B57606) core is a privileged scaffold found in numerous biologically active compounds, and the presence of a bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling and substitution reactions. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and key reactions, and its applications in the development of novel therapeutics.

Commercial Availability and Suppliers

This compound (CAS No. 5332-24-1) is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of prominent suppliers and their offerings.

| Supplier | Purity | Available Quantities | Additional Information |

| Avra Synthesis Pvt. Ltd. | 98% | 10 g | Pale yellow to yellow clear liquid or semi-solid.[1] |

| Apollo Scientific | ≥95% | 25 g, 100 g | Also known as 3-Bromo-1-azanaphthalene.[2] |

| Chem-Impex | ≥97% (GC) | 5 g, 25 g, 100 g, 250 g | Yellow liquid; noted for its use in developing bioactive molecules.[3] |

| Thermo Scientific Chemicals | 98% | 25 g, 50 g | Formerly part of the Acros Organics portfolio.[4][5] |

| TCI | >98.0% (GC) | Custom | White or Colorless to Yellow powder to lump to clear liquid.[6] |

| Biotuva Life Sciences | 98% | 5 g, 25 g, 100 g | |

| Sigma-Aldrich | 98% | 25 g, 100 g | Liquid form with a reported density of 1.533 g/mL at 25 °C. |

Experimental Protocols

The synthetic utility of this compound is vast, primarily revolving around its use in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Detailed below are representative experimental protocols for its synthesis and for two of the most common and powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck coupling.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of quinoline. A patent describes a method where an acid salt of quinoline is reacted with bromine in a solvent to form this compound hydrobromide, which is then neutralized with an alkali to yield this compound[7].

Another synthetic approach involves a formal [4+2] cycloaddition. In this method, an N-aryliminium ion, generated in situ from the rearrangement of a benzylic azide, reacts with a haloacetylene analogue to regioselectively produce the 3-haloquinoline derivative[3].

A multi-step synthesis has also been reported starting from 1,1,3,3-tetramethoxypropane. This raw material is first reacted with bromine to form an intermediate, which is then treated with a base. The resulting intermediate is subsequently reacted with a substituted aniline (B41778) compound to furnish the this compound derivative. This method is noted for its simplicity, use of readily available starting materials, and high yield[2].

Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

The Suzuki-Miyaura coupling is a robust method for forming biaryl compounds. This compound is an excellent substrate for this reaction.

Reaction Scheme:

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).

-

Solvent Addition and Degassing: Add a suitable solvent system (e.g., dioxane/water 4:1). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Experimental Workflow for Suzuki-Miyaura Coupling

Heck Coupling of this compound with Alkenes

The Heck reaction is a powerful tool for the arylation of alkenes. This compound can be effectively coupled with various alkenes using this method.

Reaction Scheme:

-

Reaction Setup: To a solution of this compound (1.0 equiv.) and a palladium catalyst (e.g., palladium(II) acetate, 0.05 equiv.) in a suitable solvent such as acetonitrile, add the alkene (1.5 equiv.) and a base (e.g., triethylamine, 3.0 equiv.) at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture through Celite to remove the palladium catalyst and concentrate the filtrate in vacuo.

-

Purification: Re-dissolve the residue in a solvent like dichloromethane (B109758) (DCM) and wash with a saturated aqueous solution of ammonium (B1175870) chloride. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography on silica gel.

Applications in Drug Development and Signaling Pathways

The quinoline scaffold is a key pharmacophore in numerous compounds with a wide range of biological activities. This compound serves as a crucial starting material for the synthesis of these complex molecules. Derivatives of this compound have shown promise as anticancer and anti-inflammatory agents[9].

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are being investigated as inhibitors of key cellular signaling components. For instance, highly brominated quinolines have demonstrated significant inhibitory activity against various cancer cell lines, with some compounds inhibiting human topoisomerase I, a critical enzyme in DNA replication and repair[10].

Furthermore, the morpholine (B109124) scaffold, which can be synthesized incorporating a quinoline moiety derived from this compound, is recognized for its favorable physicochemical properties in drug candidates. Such compounds are being explored as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer[11]. The inhibition of this pathway can block downstream cellular processes such as cell growth, proliferation, and survival.

Simplified Kinase Inhibitor Signaling Pathway

Conclusion

This compound is a commercially accessible and synthetically versatile compound with significant applications in organic synthesis and drug discovery. Its utility as a building block for creating complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for researchers. The continued exploration of this compound derivatives as potential therapeutic agents, especially in oncology, highlights the enduring importance of this fundamental heterocyclic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis method of this compound compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Heck Coupling | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. JP2001322979A - Method for producing this compound - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of 3-Bromoquinoline

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a comprehensive overview of the safety data for 3-bromoquinoline, including its hazards, handling precautions, and emergency procedures.

Section 1: Chemical Identification and Physical Properties

This compound is a substituted quinoline (B57606) ring system with the molecular formula C₉H₆BrN.[1][2][3][4][5] It is a light yellow liquid at room temperature.[6]

| Property | Value | Source |

| Molecular Weight | 208.06 g/mol | [1][2][6] |

| Appearance | Yellow Liquid | [1][2][7] |

| Melting Point | 13 - 15 °C / 55.4 - 59 °F | [1][2][3][4][7] |

| Boiling Point | 274 - 276 °C / 525.2 - 528.8 °F | [3][4][7] |

| Flash Point | > 112 °C / > 233.6 °F | [1][7] |

| Density | 1.530 - 1.533 g/mL at 25 °C | [1][3][4] |

| Solubility | No information available | [1][2] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary hazards associated with this chemical are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2][7] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1][2][7] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1][2][7] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][6][7] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][2][6][7] |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1][2][6][7] |

GHS Pictograms:

-

GHS07: Exclamation Mark

Section 3: Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

-

Avoid all personal contact, including inhalation.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][2][7][8]

-

Do not eat, drink, or smoke when using this product.[1][2][8]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][7][10]

-

Store away from incompatible materials, such as strong oxidizing agents.[1][2]

-

Protect containers from physical damage and check regularly for leaks.[8]

Section 4: Personal Protective Equipment (PPE)

A critical aspect of safely handling this compound is the consistent and correct use of personal protective equipment.

| PPE Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |

| Hand Protection | Wear appropriate protective gloves (Nitrile rubber is mentioned in one source).[1][7] Inspect gloves before use.[2][7] |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2][7] |

| Respiratory Protection | Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |

Section 5: First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Measures |

| Inhalation | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediate medical attention is required.[1][2] If not breathing, give artificial respiration.[2][9] |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water for at least 15 minutes.[9] Immediate medical attention is required.[2] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1] Immediate medical attention is required.[1][2] |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Do NOT induce vomiting.[2][9] |

Section 6: Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.[1]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[1][2]

-

Environmental Precautions: Should not be released into the environment.[1][2]

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material. Keep in suitable, closed containers for disposal.[2] For larger spills, prevent spillage from entering drains or water courses.[8]

Section 7: Stability and Reactivity

-

Reactivity: None known, based on available information.[1][2]

-

Conditions to Avoid: Incompatible products, excess heat.[1][2]

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[1][2]

Section 8: Toxicological and Ecological Information

Toxicological Information:

-

The toxicological properties of this compound have not been fully investigated.[2][9]

-

It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][7]

-

It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][6][7]

Ecological Information:

-

Ecotoxicity: Do not empty into drains.[2]

-

Persistence and Degradability: No information available.[2]

-

Bioaccumulative Potential: The partition coefficient (n-octanol/water) log Pow is 3.03, suggesting a potential for bioaccumulation.[2]

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this compound and ensure all local regulations are followed.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.fr [fishersci.fr]

- 3. This compound 98 5332-24-1 [sigmaaldrich.com]

- 4. This compound | 5332-24-1 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. This compound(5332-24-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. capotchem.com [capotchem.com]

The Diverse Biological Activities of Quinoline and Its Derivatives: A Technical Guide for Drug Development Professionals

Introduction